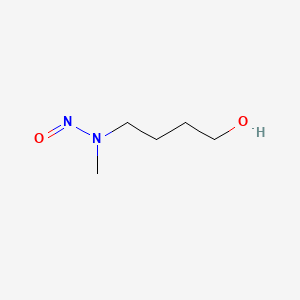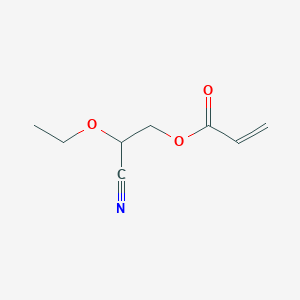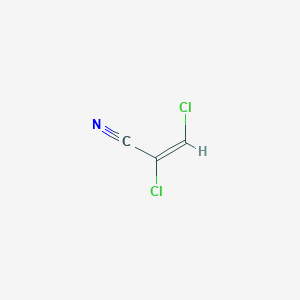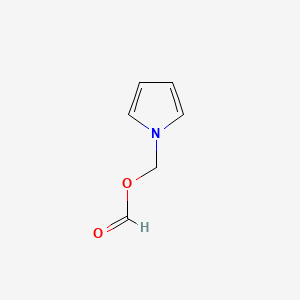
N-Methyl-N-(4-hydroxybutyl)nitrosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(4-hydroxybutyl)nitrosamine is a nitrosamine compound with the chemical formula C5H12N2O2. It is known for its role in scientific research, particularly in the study of carcinogenesis. This compound is structurally characterized by the presence of a nitroso group attached to a methyl and a 4-hydroxybutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-hydroxybutyl)nitrosamine typically involves the nitrosation of N-methyl-N-(4-hydroxybutyl)amine. This reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl). The reaction proceeds as follows:
- Dissolve N-methyl-N-(4-hydroxybutyl)amine in an aqueous solution.
- Add hydrochloric acid to the solution to create an acidic environment.
- Slowly add sodium nitrite to the mixture while maintaining a low temperature to control the reaction rate.
- The nitrosation reaction occurs, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-hydroxybutyl)nitrosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to N-methyl-N-(4-hydroxybutyl)amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Methyl-N-(4-hydroxybutyl)nitrosamine is extensively used in scientific research, particularly in the field of carcinogenesis. It serves as a model compound for studying the mechanisms of cancer development, especially bladder cancer. The compound is used to induce tumors in laboratory animals, providing insights into the genetic and molecular changes associated with cancer progression .
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-hydroxybutyl)nitrosamine involves its metabolic activation to form reactive intermediates that can interact with DNA. These interactions lead to mutations and other genetic alterations, contributing to carcinogenesis. The compound primarily targets the bladder urothelium, where it induces high-grade, invasive cancers .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-N-(4-hydroxybutyl)nitrosamine: Another nitrosamine compound used in bladder cancer research.
N-Nitrosodimethylamine: A well-known nitrosamine with carcinogenic properties.
Uniqueness
N-Methyl-N-(4-hydroxybutyl)nitrosamine is unique due to its specific structure and the ability to induce bladder-specific tumors. Its use in research provides valuable insights into the mechanisms of bladder carcinogenesis, making it a crucial tool in cancer studies .
Properties
CAS No. |
51938-16-0 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
N-(4-hydroxybutyl)-N-methylnitrous amide |
InChI |
InChI=1S/C5H12N2O2/c1-7(6-9)4-2-3-5-8/h8H,2-5H2,1H3 |
InChI Key |
QYWUTOQYPOONLE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCO)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)

![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)





![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)


